molecular formula C11H10O4 B6227536 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid CAS No. 28945-98-4

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid

Cat. No.: B6227536
CAS No.: 28945-98-4
M. Wt: 206.2
InChI Key:
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Description

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid is an organic compound that features an indanone moiety linked to an acetic acid group via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-5-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indene derivative attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The indanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the indanone can be reduced to form alcohols.

    Substitution: The acetic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indanone moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The acetic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ether-linked acetic acid.

    2-[(1-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid: Similar structure but with the ether linkage at a different position on the indanone ring.

Uniqueness

2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid is unique due to its specific ether linkage, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

28945-98-4

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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